molecular formula C8H14N2 B1601706 2-Methyl-2-(pyrrolidin-1-YL)propanenitrile CAS No. 35666-79-6

2-Methyl-2-(pyrrolidin-1-YL)propanenitrile

Cat. No. B1601706
CAS RN: 35666-79-6
M. Wt: 138.21 g/mol
InChI Key: GUGMWCUXIGSRJX-UHFFFAOYSA-N
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Description

2-Methyl-2-(pyrrolidin-1-yl)propanenitrile (MMPN) is a synthetic, organic compound with a variety of applications in the scientific research field. It is a colorless, crystalline solid with a molecular weight of 162.2 g/mol and a melting point of 97 °C. MMPN is a versatile compound that can be used in a variety of laboratory experiments, such as chromatographic separations, synthesis of new compounds, and as a reagent in chemical reactions.

Scientific Research Applications

2-Methyl-2-(pyrrolidin-1-YL)propanenitrile has a wide range of applications in scientific research. It is commonly used as a reagent in chromatographic separations, as a catalyst in chemical reactions, and as a starting material for the synthesis of new compounds. 2-Methyl-2-(pyrrolidin-1-YL)propanenitrile is also used to study the structure and properties of proteins, and has been used in the development of new drugs and therapies. In addition, 2-Methyl-2-(pyrrolidin-1-YL)propanenitrile has been used in the study of enzyme kinetics, and has been used to study the effects of drugs on the brain and other organs.

Mechanism Of Action

2-Methyl-2-(pyrrolidin-1-YL)propanenitrile is an organic compound that is used as a reagent in chemical reactions and as a catalyst in chromatographic separations. 2-Methyl-2-(pyrrolidin-1-YL)propanenitrile acts as a nucleophile, meaning that it can react with other molecules and form new bonds. In addition, 2-Methyl-2-(pyrrolidin-1-YL)propanenitrile can act as an electrophile, meaning that it can accept electrons from other molecules and form new bonds. 2-Methyl-2-(pyrrolidin-1-YL)propanenitrile can also act as a Lewis acid, meaning that it can accept protons from other molecules and form new bonds.

Biochemical And Physiological Effects

2-Methyl-2-(pyrrolidin-1-YL)propanenitrile has a variety of biochemical and physiological effects. It has been shown to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. 2-Methyl-2-(pyrrolidin-1-YL)propanenitrile has also been shown to inhibit the enzyme monoamine oxidase, which is involved in the breakdown of the neurotransmitters serotonin and norepinephrine. In addition, 2-Methyl-2-(pyrrolidin-1-YL)propanenitrile has been shown to act as an agonist of the G-protein coupled receptor GPR55, which is involved in the regulation of pain and inflammation.

Advantages And Limitations For Lab Experiments

2-Methyl-2-(pyrrolidin-1-YL)propanenitrile has several advantages for use in laboratory experiments. It is a stable compound that is easily synthesized and purified, and it is also relatively inexpensive. 2-Methyl-2-(pyrrolidin-1-YL)propanenitrile is also a versatile compound that can be used in a variety of laboratory experiments, such as chromatographic separations, synthesis of new compounds, and as a reagent in chemical reactions.
The main limitation of 2-Methyl-2-(pyrrolidin-1-YL)propanenitrile is that it is a synthetic compound and is not found in nature. This makes it difficult to study the effects of 2-Methyl-2-(pyrrolidin-1-YL)propanenitrile on living organisms. In addition, 2-Methyl-2-(pyrrolidin-1-YL)propanenitrile can be toxic if ingested, so it should be handled with care and disposed of properly.

Future Directions

2-Methyl-2-(pyrrolidin-1-YL)propanenitrile has a wide range of potential applications in the scientific research field. It can be used to study the structure and properties of proteins, and has been used in the development of new drugs and therapies. In addition, 2-Methyl-2-(pyrrolidin-1-YL)propanenitrile can be used to study the effects of drugs on the brain and other organs, and to study enzyme kinetics. 2-Methyl-2-(pyrrolidin-1-YL)propanenitrile can also be used to study the effects of environmental pollutants on living organisms, and to develop new synthetic methods for synthesizing organic compounds. Finally, 2-Methyl-2-(pyrrolidin-1-YL)propanenitrile can be used to study the effects of drugs on the immune system, and to develop new drugs for the treatment of diseases.

properties

IUPAC Name

2-methyl-2-pyrrolidin-1-ylpropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2/c1-8(2,7-9)10-5-3-4-6-10/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUGMWCUXIGSRJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#N)N1CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00502933
Record name 2-Methyl-2-(pyrrolidin-1-yl)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00502933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-2-(pyrrolidin-1-YL)propanenitrile

CAS RN

35666-79-6
Record name 2-Methyl-2-(pyrrolidin-1-yl)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00502933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methyl-2-(pyrrolidin-1-yl)propanenitrile
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a stirred, ice-cooled mixture of pyrrolidine (8.35 ml; 0.1 mol) and acetone (7.34 ml; 0.1 mol) was added a solution of potassium cyanide (6.51 g; 0.1 mol) in water (50 ml) dropwise over 10 min. After stirring at room temperature overnight, the crude reaction mixture was extracted with diethyl ether (2×250 ml) and the combined extracts washed with saturated brine (150 ml), dried (MgSO4), and evaporated under reduced pressure to afford the title product as a pale green liquid (10.7 g; 78%) which was used without further purification. 1H NMR (CDCl3) δ: 1.51 (6H, s), 1.80-1.90 (4H, m), 2.70-2.80 (4H, m).
Quantity
8.35 mL
Type
reactant
Reaction Step One
Quantity
7.34 mL
Type
reactant
Reaction Step One
Quantity
6.51 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Yield
78%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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